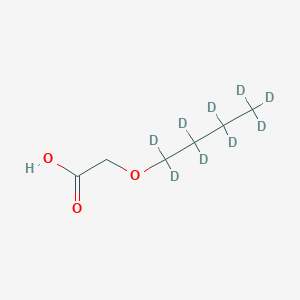

Butoxy-D9-acetic acid

Descripción general

Descripción

Butoxy-D9-acetic acid, also known as 2-Butoxyacetic acid, is a compound with the formula CD3CD2CD2CD2OCH2COOH . It has an isotopic enrichment of 99 atom % D .

Molecular Structure Analysis

The molecular formula of this compound is C6H3D9O3 . It has a molecular weight of 141.21 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 141.21 . It is corrosive and should be stored at room temperature . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Chromatographic Analysis

2-[(2H9)Butoxy]acetic acid, a variant of Butoxy-D9-acetic acid, has been used in gas chromatography-mass spectrometry (GC-MS) for the determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol. This application involves synthesizing and utilizing these compounds as internal standards and surrogates for instrument performance in chromatographic analysis (Brown et al., 2003).

Polymer Synthesis and Chromatography

Another application of similar compounds involves the preparation of methacrylic acid-trimethylolpropane trimethacrylate copolymer beads imprinted with tert.-butoxy-carbonyl-l-phenylalanine (Boc-l-Phe) for chromatographic separation. This application showcases the role of butoxy-based compounds in the synthesis of polymers used as stationary phases in chromatography (Ansell & Mosbach, 1997).

Analytical Chemistry and Toxicology Studies

The use of butoxy-based esters, similar to this compound, is significant in analytical chemistry and toxicology studies. For instance, the dynamics of the butoxyethanol ester of 2,4-D (a herbicide) in fish organs were studied to understand the uptake and metabolism of such compounds in aquatic species (Rodgers & Stalling, 1972).

Environmental and Ecological Research

Research on the long-term impact of aerial application of 2,4,5-T, which includes a butoxy ethanol ester, on longleaf pine demonstrated significant ecological effects, such as increased tree diameter and merchantable tree volume. This type of research highlights the environmental implications of using butoxy-based herbicides (Michael, 1980).

Safety and Hazards

Mecanismo De Acción

Target of Action

Butoxy-D9-acetic acid, also known as 2-Butoxyacetic acid, is an aliphatic organic chemical It is known that it is metabolized from n-butyl glycidyl ether and 2-butoxyethanol

Mode of Action

It is known that it is a metabolite of n-Butyl glycidyl ether and 2-butoxyethanol , but the specific interactions with its targets and the resulting changes are not clearly defined

Biochemical Pathways

It is known that n-butyl glycidyl ether is metabolized renally to this compound, as is 2-butoxyethanol This suggests that it may be involved in renal metabolic pathways

Result of Action

As a metabolite of n-Butyl glycidyl ether and 2-butoxyethanol

Action Environment

It is known that it is stable if stored under recommended conditions

Propiedades

IUPAC Name |

2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQOASGWDCBKCJ-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

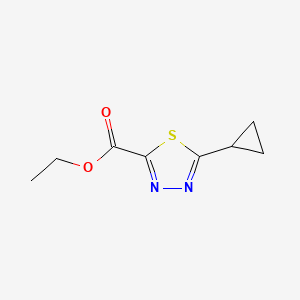

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)

![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)

![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)